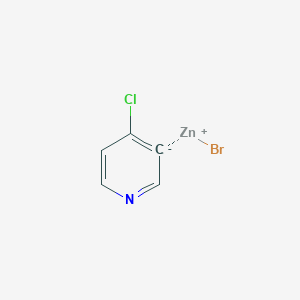

(4-Chloropyridin-3-yl)Zinc bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H3BrClNZn |

|---|---|

Molecular Weight |

257.8 g/mol |

IUPAC Name |

bromozinc(1+);4-chloro-3H-pyridin-3-ide |

InChI |

InChI=1S/C5H3ClN.BrH.Zn/c6-5-1-3-7-4-2-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |

InChI Key |

SBMGGNKCGPGEEY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=C[C-]=C1Cl.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloropyridin 3 Yl Zinc Bromide and Analogous Pyridylzinc Halides

Direct Oxidative Insertion of Zinc into Halopyridines

The most direct route to organozinc halides involves the oxidative addition of metallic zinc into the carbon-halogen bond of a halopyridine. nih.govwikipedia.org This method's success is highly dependent on the reactivity of the zinc metal, which often requires activation to overcome its inherent sluggishness. nih.govwikipedia.org

Utilization of Highly Reactive Zinc (Rieke Zinc)

A significant advancement in the synthesis of organozinc reagents is the use of highly reactive zinc, commonly known as Rieke Zinc. riekemetals.comnih.gov Rieke Zinc is typically generated by the reduction of zinc salts, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or sodium metal. nih.gov This process yields a finely divided, highly active form of zinc that readily undergoes oxidative addition to a wide range of organic halides, including aryl, vinyl, and even alkyl halides, under mild conditions. nih.govriekemetals.com

The enhanced reactivity of Rieke Zinc allows for the direct insertion into the carbon-halogen bonds of halopyridines, which might be unreactive towards commercially available zinc dust. nih.govnih.gov This method is particularly valuable for preparing functionalized organozinc reagents as it tolerates various sensitive functional groups like nitriles and esters. wikipedia.orgriekemetals.com For instance, Rieke Zinc has been successfully used to prepare reagents like 5-Bromo-2-pyridylzinc and 4-coumarinylzinc bromide. riekemetals.com The reaction between the organic halide and Rieke Zinc is often rapid, with primary alkyl bromides reacting within hours and secondary or tertiary bromides reacting even faster at room temperature. riekemetals.com

The preparation method of Rieke Zinc itself can influence its reactivity, primarily due to the salt byproducts generated during the reduction of the zinc salt. nih.gov For example, Rieke zinc produced via lithium reduction of ZnCl₂ contains a lithium chloride (LiCl) byproduct, which can affect the subsequent organozinc formation. nih.govnih.gov

| Precursor Halide Example | Rieke Zinc Preparation | Resulting Organozinc Reagent | Reference |

| Aryl Iodide | Reduction of ZnCl₂ with Lithium | Arylzinc Iodide | riekemetals.com |

| 5-Bromopyridine | Reduction of ZnCl₂ | 5-Bromo-2-pyridylzinc | riekemetals.com |

| Alkyl Bromide | Reduction of ZnCl₂ with Sodium | Alkylzinc Bromide | nih.gov |

Role of Activating Agents and Salt Additives (e.g., Lithium Chloride)

The direct insertion of standard zinc powder into halopyridines is often inefficient without an activating agent. nih.gov Lithium chloride (LiCl) has been identified as a uniquely effective additive that significantly promotes this reaction, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF). nih.govnsf.gov The discovery by Knochel that LiCl facilitates the direct insertion of zinc into organic iodides and bromides has become a cornerstone of modern organozinc chemistry. wikipedia.orgnsf.gov

The primary role of LiCl is not to activate the zinc surface itself but to solubilize the organozinc halide intermediate (RZnX) as it forms on the metal surface. researchgate.netnih.gov Fluorescence microscopy studies have shown that without LiCl, poorly soluble organozinc intermediates can build up on the zinc surface, passivating it and halting the reaction. researchgate.net LiCl breaks up these surface aggregates by forming a soluble complex (e.g., RZnBr·LiCl), thereby exposing fresh zinc surface for further reaction. wikipedia.orgnsf.gov This solubilizing effect is a key mechanistic reason for the observed rate enhancement. nsf.gov

Other lithium salts like LiBr and LiI are also effective at solubilizing the intermediates, whereas LiF and LiOTf are not. nsf.gov The superior performance of LiCl is also attributed to its high solubility in common organic solvents like THF, compared to other alkali metal chlorides such as sodium chloride. stackexchange.com This high solubility ensures a sufficient concentration of the salt in the reaction medium to effectively assist the reaction. stackexchange.com This LiCl-mediated method has been successfully applied to the preparation of 2-chloro-4-pyridylzinc bromide from 4-bromo-2-chloropyridine.

| Activating Agent/Additive | Proposed Mechanism of Action | Solvent | Reference |

| Lithium Chloride (LiCl) | Solubilizes RZnX intermediates from the zinc surface. | THF | nsf.govresearchgate.netnih.gov |

| 1,2-Dibromoethane | Activates zinc surface prior to reaction. | THF | wikipedia.org |

| Trimethylsilyl chloride | Activates zinc surface prior to reaction. | THF | wikipedia.org |

Influence of Solvent Systems on Insertion Efficiency

The choice of solvent plays a critical role in the efficiency of oxidative zinc insertion. nih.gov Historically, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) were required to achieve reasonable reaction rates. nih.govnih.gov Mechanistic studies suggest that these polar solvents accelerate the oxidative addition step itself. nih.gov The formation of transient charged intermediates during the single-electron transfer pathway from zinc to the organic halide is stabilized by polar solvents, thus lowering the activation energy of this step. nih.gov

However, the use of high-boiling polar aprotic solvents can complicate product purification and may not be compatible with all functional groups. nih.gov The development of the LiCl additive protocol provided a major breakthrough, allowing these reactions to be performed efficiently in less polar and more easily removable ethereal solvents, most notably THF. wikipedia.orgnih.gov In the LiCl/THF system, the solvent's primary role is to dissolve the reactants and the RZnX·LiCl complex, while the LiCl itself is responsible for promoting the reaction by ensuring the continuous activity of the zinc surface. nsf.gov Therefore, the combination of THF as the solvent and LiCl as an additive provides a practical and widely applicable system for the synthesis of pyridylzinc halides and other organozinc reagents. wikipedia.org

Transmetalation Routes to Pyridylzinc Bromides

An alternative and highly reliable strategy for preparing pyridylzinc halides involves transmetalation, where a more reactive organometallic compound, such as an organolithium or a Grignard reagent, is reacted with a zinc halide salt (e.g., ZnBr₂ or ZnCl₂). las.ac.cn This two-step approach first generates a pyridyl anion equivalent which then exchanges its metal for zinc.

From Pyridyllithium Precursors

The preparation of pyridylzinc reagents can be achieved by first generating a pyridyllithium species, typically through a halogen-lithium exchange reaction at low temperatures. researchgate.netorgsyn.org For example, treating a bromopyridine with a strong organolithium base like n-butyllithium at temperatures around -100°C to -78°C results in the corresponding pyridyllithium compound. orgsyn.org

This highly reactive intermediate is not isolated but is immediately treated with a solution of a zinc halide, such as zinc bromide (ZnBr₂), in THF. orgsyn.org The transmetalation reaction is generally fast and efficient, yielding the desired pyridylzinc bromide solution. las.ac.cnorgsyn.org This method offers a high degree of regiocontrol, as the position of the zinc is determined by the position of the halogen in the starting halopyridine. It has been a common method for preparing functionalized arylzinc reagents prior to the development of more direct insertion techniques. orgsyn.org

| Pyridine (B92270) Precursor | Lithiation Step | Transmetalation Step | Resulting Reagent | Reference |

| 4-Bromobenzonitrile | Halogen-lithium exchange with n-BuLi at -100°C | Addition of ZnBr₂ at -78°C | 4-Cyanophenylzinc bromide | orgsyn.org |

| Bromopyridine | Halogen-lithium exchange with n-BuLi | Addition of Zinc Halide | Pyridylzinc Halide | researchgate.net |

From Pyridyl Grignard Reagents

Analogous to the organolithium route, pyridylzinc halides can be synthesized via the transmetalation of pyridyl Grignard reagents (pyridylmagnesium halides). las.ac.cn The Grignard reagent is first prepared by the reaction of a halopyridine with magnesium metal in an ether solvent like THF. youtube.comyoutube.com

Once the pyridylmagnesium halide is formed, it is then transmetalated by adding a zinc halide salt. las.ac.cn This metal exchange produces the pyridylzinc halide and a magnesium dihalide salt. This route is often preferred for its operational simplicity and tolerance of a wider range of functional groups compared to organolithium reagents. las.ac.cn It has been employed in the synthesis of various 2-pyridylzinc reagents, which are excellent nucleophiles in cross-coupling reactions and serve as stable and reliable alternatives to the often-problematic 2-pyridyl boronates. las.ac.cn

Emerging Synthetic Methodologies for Organozinc Reagents

Recent innovations in synthetic chemistry have led to novel methods for the preparation of organozinc reagents, moving beyond traditional batch syntheses. These emerging techniques, including cobalt-catalyzed approaches, continuous flow chemistry, and mechanochemistry, provide significant advantages for the synthesis of compounds like (4-Chloropyridin-3-yl)Zinc bromide.

Cobalt-Catalyzed Approaches

The use of earth-abundant cobalt as a catalyst for generating arylzinc compounds from aryl halides has gained traction as a more sustainable alternative to precious metal catalysts. nih.gov Studies have shown that cobalt(II) bromide is an effective catalyst precursor for the conversion of aryl halides to arylzinc compounds. nih.gov The catalytic cycle involves the electrochemical or chemical reduction of Co(II) to a highly reactive Co(I) species. nih.gov This Co(I) intermediate undergoes oxidative addition with the aryl halide. nih.gov

A key challenge is the instability of the Co(I) species, which can disproportionate. However, the presence of zinc(II) bromide has been shown to stabilize the Co(I) species, allowing it to react effectively with the aryl halide. nih.gov This stabilization is more effective than that provided by traditional additives like pyridine. nih.gov Following the oxidative addition, a transmetalation reaction between the resulting [Co(II)ArX] complex and zinc metal or a zinc salt generates the desired arylzinc reagent and regenerates the cobalt catalyst. nih.gov This methodology has been successfully applied to the formation of 2-pyridylzinc reagents, demonstrating its utility for preparing heteroaromatic organozinc compounds. nsf.gov

Table 1: Key Features of Cobalt-Catalyzed Organozinc Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Earth-abundant cobalt, typically CoBr₂. | nih.gov |

| Active Species | Co(I), generated in situ via reduction of Co(II). | nih.gov |

| Key Additive | ZnBr₂ stabilizes the active Co(I) species. | nih.gov |

| Mechanism | Oxidative addition of aryl halide to Co(I), followed by transmetalation with zinc. | nih.gov |

| Application | Synthesis of arylzinc and heteroarylzinc reagents, including 2-pyridylzinc compounds. | nih.govnsf.gov |

Continuous Flow Chemistry for In Situ Reagent Generation

Continuous flow chemistry has emerged as a powerful tool for the on-demand and safe synthesis of organozinc halides, which can be unstable and their preparation exothermic. chemrxiv.orgnih.gov This technique overcomes the limitations of traditional batch processing by using microreactors or packed-bed columns, which offer superior control over reaction parameters like temperature and residence time. nih.govchemrxiv.org

In a typical setup, a solution of an organic halide (e.g., an alkyl or aryl bromide) is passed through a heated column packed with metallic zinc. chemrxiv.orgorganic-chemistry.org This process allows for the efficient and controlled formation of the organozinc reagent. organic-chemistry.org The resulting solution of the organozinc compound can be used immediately in subsequent reactions, such as Negishi or Reformatsky couplings, by integrating a second reactor into the flow system. chemrxiv.orgorganic-chemistry.org This in situ generation and consumption minimizes the handling of potentially hazardous reagents and enhances process safety. nih.gov

This methodology has achieved high yields (82-92%) for the formation of organozinc reagents with full conversion of the starting halide in a single pass. organic-chemistry.org The scalability of continuous flow systems has been demonstrated, with pilot-scale setups capable of producing several liters of reagent solution per hour, making it an attractive method for industrial applications. organic-chemistry.org

Mechanochemical Synthesis of Organozinc Compounds

Mechanochemistry, which uses mechanical force such as grinding or milling to drive chemical reactions, offers a solvent-free and environmentally friendly route to organozinc compounds. chemrxiv.orgyoutube.com This solid-state method can generate organozinc reagents by milling an organic halide with zinc powder, often in the absence of any bulk solvent. chemrxiv.orgnih.gov

This technique is notable for its operational simplicity and for inducing reactions that are difficult to achieve in solution. youtube.com The mechanical activation can break down kinetic barriers, leading to reactions at lower temperatures and in shorter timeframes. youtube.com For the synthesis of organozinc reagents, the process can be performed in a one-pot manner, where the aryl halide, zinc powder, and a palladium catalyst (for a subsequent Negishi coupling) are all mixed and milled together. chemrxiv.org This approach has successfully produced various biaryl products in high yields without the need for an inert atmosphere, showcasing its robustness and efficiency. chemrxiv.org Mechanochemical synthesis represents a significant step towards more sustainable chemical manufacturing by drastically reducing solvent waste. nih.gov

Regioselectivity Control in Pyridylzinc Formation

The synthesis of a specific regioisomer like this compound from a polysubstituted pyridine requires precise control over the site of metalation. The regiochemical outcome is primarily dictated by the nature of the starting material and the synthetic method employed.

The most straightforward method for preparing a pyridylzinc halide is the direct oxidative addition of activated zinc into a carbon-halogen bond. The selectivity of this insertion is governed by the reactivity of the halogens, which follows the order I > Br > Cl. Therefore, to synthesize this compound via this route, one would typically start with 3-bromo-4-chloropyridine (B1270894) or 3-iodo-4-chloropyridine. The zinc would insert selectively at the more reactive carbon-bromine or carbon-iodine bond, leaving the chloro substituent untouched.

An alternative and powerful strategy for controlling regioselectivity is directed ortho-metalation (DoM). This involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing group. For pyridine substrates, the nitrogen atom itself can act as a directing group, but the electronic properties of the ring and other substituents play a crucial role. Nucleophilic attack (and thus metalation by a strong base) on the pyridine ring is favored at the 2- and 4-positions. google.com

However, studies on the lithiation of halopyridines have demonstrated that specific regioselectivity can be achieved. For instance, 4-chloropyridine (B1293800) can be selectively deprotonated at the 3-position using lithium diisopropylamide (LDA) at low temperatures. researchgate.net The resulting lithiated intermediate can then be transmetalated with a zinc salt, such as ZnBr₂, to afford the desired (4-Chloropyridin-3-yl)zinc species. researchgate.net This DoM approach provides a reliable pathway to access regioisomers that may not be available through direct oxidative addition.

A third method involves a direct zincation using a strong, non-nucleophilic base in the presence of a zinc salt. The use of a mixed magnesium-lithium amide base, such as (TMP)₂Mg·2LiCl (where TMP = 2,2,6,6-tetramethylpiperamidyl), in the presence of ZnCl₂ allows for the efficient C-H zincation of various heterocycles. nih.gov The regioselectivity in this case is determined by the kinetic acidity of the ring protons, which is influenced by the electronic effects of substituents like the chlorine atom and the ring nitrogen. nih.gov

Table 2: Strategies for Regiocontrolled Synthesis of Pyridylzinc Reagents

| Method | Starting Material Example | Key Principle | Reference |

|---|---|---|---|

| Direct Oxidative Addition | 3-Iodo-4-chloropyridine | Selective insertion of zinc into the most reactive C-X bond (I > Br > Cl). | researchgate.net |

| Directed ortho-Metalation (DoM) | 4-Chloropyridine | Regioselective deprotonation at C3 using LDA, followed by transmetalation with ZnBr₂. | researchgate.net |

| Direct Zincation | 4-Chloropyridine | C-H activation at the most acidic position using a strong base in the presence of a zinc salt. | nih.gov |

Mechanistic Investigations of 4 Chloropyridin 3 Yl Zinc Bromide Formation and Reactivity

Elucidation of Oxidative Addition Pathways

The synthesis of (4-Chloropyridin-3-yl)Zinc bromide begins with the direct insertion of metallic zinc into the carbon-halogen bond of a suitable precursor, 4-chloro-3-bromopyridine or 4-chloro-3-iodopyridine. This process is a form of oxidative addition, a fundamental reaction class in organometallic chemistry where the metal's oxidation state and coordination number increase. umb.eduwikipedia.org For this reaction to proceed, a vacant site on the metal is required. umb.edu Highly reactive forms of zinc, such as Rieke® Zinc, are often employed to facilitate this insertion under mild conditions. riekemetals.com

The oxidative addition of zinc to an aryl halide is believed to proceed through a mechanism involving electron transfer (ET). In this pathway, a single electron is transferred from the surface of the zinc metal to the lowest unoccupied molecular orbital (LUMO), specifically the σ* antibonding orbital, of the carbon-halogen bond in the 4-chloropyridine (B1293800) precursor. umb.edu This transfer generates a radical anion intermediate, which then rapidly fragments to form a 4-chloropyridin-3-yl radical and a halide anion. The pyridyl radical is then trapped at the zinc surface, forming the C-Zn bond. This process occurs in two primary steps: the initial oxidative addition to form a surface-bound organozinc intermediate, followed by the solubilization of this intermediate into the reaction solvent. nih.gov

Electron Transfer: Zn(0) + Ar-X → [Ar-X]•⁻ Zn•⁺

Fragmentation: [Ar-X]•⁻ → Ar• + X⁻

Bond Formation: Ar• + X⁻ + Zn•⁺ → Ar-Zn-X

This radical mechanism is one of the general pathways for oxidative additions, particularly for substrates like alkyl and aryl halides. umb.edulibretexts.org

The presence of the nitrogen atom within the pyridine (B92270) ring plays a crucial role in the stability and reactivity of this compound. The lone pair of electrons on the sp²-hybridized nitrogen atom can act as an intramolecular Lewis base, coordinating to the Lewis acidic zinc center. nih.gov This intramolecular chelation forms a stable five-membered ring, which helps to stabilize the organozinc intermediate.

This internal coordination is analogous to the stabilization provided by external ligands, such as dioxane or N,N,N',N'-tetramethylethylenediamine (TMEDA), which are sometimes added to enhance the stability and modify the reactivity of organozinc reagents. nih.govorganic-chemistry.orgnih.gov The N-oxide oxygen in related pyridine-N-oxide ligands has been noted to have an even better electron donor affinity than the neutral nitrogen atom of a pyridine ring. nih.gov The position of the nitrogen atom is critical; studies on pyridylpiperazine ligands have shown that the nitrogen's location significantly affects receptor binding affinities, highlighting the importance of its placement relative to other functional groups. nih.gov This inherent stabilization in pyridylzinc reagents can contribute to their higher functional group tolerance compared to more reactive organometallics like Grignard reagents. wikipedia.org

Transmetalation Processes in Catalytic Cycles

The addition of halide salts, most notably lithium chloride (LiCl), is a widely adopted strategy to accelerate the formation and improve the reactivity of organozinc reagents. nsf.govnih.gov The "LiCl effect" was a significant discovery, enabling the synthesis of organozinc reagents at lower temperatures and without the need for highly polar co-solvents. nih.gov

Mechanistic studies using fluorescence microscopy have revealed that LiCl accelerates the solubilization of organozinc intermediates from the surface of the metallic zinc. nih.govnsf.gov It is proposed that LiCl breaks down organozinc aggregates and forms higher-order "ate" complexes, such as [ArZnBrCl]⁻Li⁺. These zincate species are more nucleophilic and soluble than the neutral organozinc halide, which facilitates a more rapid and efficient transmetalation to the palladium center. The effectiveness of different lithium salts in solubilizing these surface intermediates correlates with their ability to promote the macroscopic synthesis of the organozinc reagent. nsf.govnih.gov

| Lithium Salt Added | Observation on Surface Intermediates | Implication for Reactivity |

|---|---|---|

| LiCl | Fluorescent spots disappear/dim significantly | Promotes solubilization, accelerates reaction |

| LiBr | Fluorescent spots disappear/dim significantly | Promotes solubilization, accelerates reaction |

| LiI | Fluorescent spots disappear/dim significantly | Promotes solubilization, accelerates reaction |

| LiF | Little to no change in fluorescence | Does not effectively solubilize intermediate |

The choice of ligand coordinated to the palladium catalyst is a critical parameter that dictates the efficiency and outcome of the Negishi cross-coupling reaction. nih.gov The ligands, typically bulky electron-rich phosphines, modify the steric and electronic properties of the palladium center, influencing both the rate of transmetalation and the subsequent reductive elimination step.

For challenging substrates like heterocyclic organozincs, specific ligands have been developed to promote high yields. For instance, the use of Pd₂(dba)₃ with a bulky, electron-rich phosphine (B1218219) ligand like X-Phos has been shown to be highly effective for the coupling of 2-heterocyclic organozinc reagents with aryl chlorides. researchgate.net The ligand's steric bulk can facilitate the reductive elimination step, while its electron-donating ability can promote the initial oxidative addition of the aryl halide to the Pd(0) center. However, the interplay is complex, as certain ligands can also lead to undesired side reactions or loss of stereointegrity in specific cases. nih.gov

| Entry | Palladium Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | P(p-Tol)₃ | 85 |

| 2 | Pd(OAc)₂ | P(o-Tol)₃ | 95 |

| 3 | Pd(OAc)₂ | dppf | 60 |

| 4 | PdCl₂(PPh₃)₂ | None (TMEDA added) | 98 |

Data is illustrative of general ligand effects in Negishi couplings and not specific to this compound.

Understanding Reductive Elimination Steps

Reductive elimination is the final, product-forming step in the Negishi catalytic cycle. umb.edu In this step, the two organic fragments—the 4-chloropyridin-3-yl group and the partner group (e.g., an aryl, vinyl, or alkyl group) from the electrophile—that are bound to the palladium(II) intermediate, couple to form a new carbon-carbon bond. nih.govyoutube.com Simultaneously, the palladium center is reduced from Pd(II) to Pd(0), thus regenerating the active catalyst and allowing the cycle to continue. wikipedia.orglibretexts.org

The general process is represented as: LₙPd(II)(R¹)(R²) → R¹-R² + LₙPd(0)

The rate and facility of reductive elimination are influenced by the steric and electronic nature of the ligands (L) on the palladium and the organic groups (R¹ and R²) being coupled. Bulky ligands can create steric strain that is relieved upon reductive elimination, thereby accelerating the reaction. nih.gov The process generally requires the two organic groups to be in a cis orientation on the palladium center. Theoretical studies on related bimetallic palladium complexes suggest that the mechanism can involve significant changes in the palladium-palladium and palladium-ligand bond lengths, with electron density shifting to facilitate the C-C bond formation. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational modeling provides invaluable insights into the transient species and transition states that are often difficult to characterize experimentally. For organozinc reagents like this compound, computational approaches can map out reaction pathways, determine activation energies, and predict the influence of solvents and additives.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and energetics of molecules. It has been instrumental in understanding the formation and reactivity of organozinc compounds. Although specific DFT studies on this compound are not extensively documented in the literature, the principles derived from studies on related pyridylzinc and organozinc halides provide a strong framework for understanding its behavior.

The formation of a pyridylzinc halide, such as this compound, from the corresponding halopyridine (4-chloro-3-iodopyridine or 3-bromo-4-chloropyridine) and zinc metal is believed to proceed through a two-step mechanism: oxidative addition followed by solubilization. nih.gov DFT calculations can model the energetics of each step.

Table 1: Hypothetical DFT-Calculated Energy Profile for this compound Formation

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | 4-Chloro-3-iodopyridine + Zn(0) | 0.0 |

| Oxidative Addition Transition State | [TS] | +15.2 |

| Surface Intermediate | (4-Chloropyridin-3-yl)ZnI (surface) | -5.8 |

| Solubilization | (4-Chloropyridin-3-yl)ZnI (solvated) | -10.5 |

Note: The values in this table are hypothetical and serve as an illustrative example based on general principles of organozinc formation. Actual values would require specific DFT calculations for this system.

DFT calculations are also crucial for understanding the energetics of subsequent reactions, such as Negishi cross-coupling. These calculations can help predict the relative reactivity of different organozinc reagents and the efficiency of various catalytic systems. For instance, DFT can be used to calculate the energy barriers for the transmetalation step from the zinc reagent to a palladium catalyst, a key step in the catalytic cycle.

While DFT provides static pictures of reaction energetics, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. Ab initio MD, which uses electronic structure calculations (often DFT) to determine the forces between atoms at each time step, is particularly powerful for studying complex solution-phase dynamics.

For a compound like this compound, MD simulations can provide critical insights into its behavior in solution. Organozinc reagents are known to exist in a complex equilibrium of various species, including monomers, dimers, and higher aggregates, often coordinated with solvent molecules like tetrahydrofuran (B95107) (THF). chemrxiv.org The Schlenk equilibrium, which describes the disproportionation of an organozinc halide into a diorganozinc species and a zinc dihalide, is a key aspect that can be explored using MD simulations.

Table 2: Representative Species in a Solution of this compound Explored by MD Simulations

| Species | Description |

| Monomer | (4-Chloropyridin-3-yl)ZnBr·(THF)n |

| Dimer | [(4-Chloropyridin-3-yl)ZnBr]2 |

| Schlenk Equilibrium Species | Bis(4-chloropyridin-3-yl)zinc |

| Schlenk Equilibrium Species | ZnBr2·(THF)n |

Note: The specific structures and their relative populations would be determined by the MD simulation trajectories.

MD simulations can also be used to study the dynamics of solvent exchange around the zinc center and the process of transmetalation to a catalyst in a Negishi coupling reaction. By simulating the approach of the organozinc reagent to the palladium complex, researchers can visualize the conformational changes and solvent reorganization that precede the bond-forming step. This level of detail is essential for a comprehensive understanding of the reaction mechanism and for the rational design of more efficient catalytic systems. chemrxiv.org The combination of DFT for energetics and MD for dynamics provides a powerful, synergistic approach to unraveling the complex chemistry of this compound. mdpi.com

Applications of 4 Chloropyridin 3 Yl Zinc Bromide in Carbon Carbon Bond Formation

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in facilitating the coupling of (4-Chloropyridin-3-yl)Zinc bromide with various organic halides. orgsyn.orgyoutube.com This class of reactions, known as Negishi coupling, is a powerful method for constructing complex molecular architectures. nih.gov The general catalytic cycle involves the oxidative addition of the organic halide to a palladium(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comuwindsor.ca

This compound readily participates in Negishi cross-coupling reactions with a diverse range of aryl and heteroaryl halides. orgsyn.orgnih.gov This reaction enables the synthesis of various biaryl and heteroaryl-pyridine structures, which are prevalent motifs in pharmaceuticals and materials science. nih.gov The reactivity of the halide partner generally follows the order of I > Br > Cl, with bromides being the most commonly employed substrates. orgsyn.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity in these transformations. researchgate.netmit.edu

The Negishi coupling of this compound is particularly effective with electron-deficient aryl and heteroaryl halides. acs.orgnih.gov The presence of electron-withdrawing groups on the halide coupling partner can enhance the rate of oxidative addition, a key step in the catalytic cycle. This allows for the efficient synthesis of highly functionalized molecules. Furthermore, this methodology has been successfully applied to the coupling of complex substrates, demonstrating its utility in the later stages of a synthetic sequence. nih.govscilit.com The use of specialized palladium precatalysts, such as those from the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) family, has proven beneficial in these challenging coupling reactions. scilit.com

Table 1: Examples of Negishi Coupling with Electron-Deficient Halides

| Entry | Aryl/Heteroaryl Halide | Catalyst System | Product | Yield (%) |

| 1 | 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-(4-Chloropyridin-3-yl)benzonitrile | 89 |

| 2 | 2-Chlorobenzonitrile | Pd(OAc)₂ / CPhos | 2-(4-Chloropyridin-3-yl)benzonitrile | 94 |

| 3 | 4-Bromonitrobenzene | Pd(OAc)₂ / CPhos | 3-(4-Nitrophenyl)-4-chloropyridine | Modest |

| 4 | 2-Bromopyrimidine | Pd(OAc)₂ / L12 | 2-(4-Chloropyridin-3-yl)pyrimidine | >95 (conversion) |

Data compiled from studies on analogous systems. acs.orgnih.gov

A significant advantage of the Negishi coupling is its broad substrate scope and high degree of functional group tolerance. researchgate.netnih.govnih.gov Reactions involving this compound can be performed in the presence of various sensitive functional groups, such as esters, nitriles, aldehydes, and even unprotected indoles, without them interfering with the reaction. orgsyn.orgnih.govorganic-chemistry.org This compatibility obviates the need for extensive protecting group strategies, thereby streamlining the synthetic process. The mild reaction conditions typically employed in Negishi couplings further contribute to this broad functional group tolerance. nih.govorganic-chemistry.org

Table 2: Functional Group Tolerance in Negishi Coupling

| Entry | Functional Group on Aryl Halide | Catalyst System | Result |

| 1 | Ester (e.g., methyl 4-bromobenzoate) | Pd(OAc)₂ / CPhos | High Yield |

| 2 | Nitrile (e.g., 4-bromobenzonitrile) | Pd(OAc)₂ / CPhos | High Yield |

| 3 | Aldehyde (e.g., 4-bromobenzaldehyde) | Pd(OAc)₂ / CPhos | High Yield |

| 4 | Unprotected Indole (e.g., 5-bromoindole) | Pd(OAc)₂ / CPhos | High Yield |

Data based on research on similar substrates. nih.govorganic-chemistry.org

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions as it significantly influences the catalyst's activity, stability, and selectivity. tcichemicals.comrsc.org Ligands play a crucial role in modulating the electronic and steric properties of the palladium center, thereby affecting each step of the catalytic cycle. nih.govmanchester.ac.uk

Phosphine (B1218219) ligands are widely used in palladium catalysis. nih.gov Their steric and electronic properties can be fine-tuned by varying the substituents on the phosphorus atom. manchester.ac.uk Sterically bulky phosphine ligands can promote the reductive elimination step and prevent the formation of undesired side products. nih.gov Electron-rich phosphine ligands, on the other hand, can increase the electron density on the palladium center, facilitating the oxidative addition step. manchester.ac.uknih.gov The interplay of these steric and electronic effects is critical for achieving optimal catalytic performance. nih.govmanchester.ac.uk For instance, biarylphosphine ligands like CPhos have been developed to effectively promote challenging coupling reactions by balancing these properties. nih.govorganic-chemistry.org

Research has focused on developing highly active and user-friendly palladium precatalysts that readily generate the active Pd(0) species in situ. tcichemicals.com One notable example is the development of N-heterocyclic carbene (NHC)-palladium complexes, which often exhibit high catalytic activity and stability. scilit.comtcichemicals.com The generation of the catalytically active L1Pd(0) species from a stable precatalyst is a key strategy to ensure efficient and reproducible coupling reactions. nih.gov These advanced catalytic systems have expanded the scope of palladium-catalyzed cross-couplings to include more challenging substrates and have enabled reactions to be carried out under milder conditions. scilit.comresearchgate.net

Ligand Design and Optimization in Palladium-Catalysis

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium-based systems for C-C bond formation. The use of this compound in this context has been particularly impactful, especially in strategies that involve the coupling of two different electrophiles.

Cross-Electrophile Coupling Strategies

Cross-electrophile coupling represents an innovative approach to C-C bond formation, circumventing the need for pre-formed organometallic nucleophiles by coupling two distinct electrophiles in the presence of a reducing agent. Nickel-catalyzed cross-electrophile coupling reactions of (hetero)aryl electrophiles are attractive alternatives to traditional palladium-catalyzed methods for biaryl synthesis. chemrxiv.org However, these reactions often face challenges such as the formation of significant amounts of homocoupling and proto-dehalogenation side products. chemrxiv.org To address this, studies have focused on identifying selective nickel-catalyzed cross-electrophile coupling conditions that favor the formation of the desired cross-product, even when using equimolar amounts of the two substrates. chemrxiv.org

For instance, the synthesis of 2-alkylated pyridines has been successfully achieved through the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides. nih.govnih.gov This method often employs a rigid bathophenanthroline (B157979) ligand and is conducted at a high concentration in a solvent like N,N-dimethylformamide (DMF). nih.govnih.gov The reaction demonstrates good functional group compatibility. nih.gov Research has identified two distinct catalyst systems that exhibit complementary scope and broad functional-group tolerance. chemrxiv.org A system composed of NiBr2/terpyridine with zinc as the reductant facilitates the conversion of an aryl bromide into an aryl-zinc intermediate, which then couples in situ with a 2-chloropyridine. chemrxiv.org An alternative system, NiBr2/bipyridine with tetrakis(dimethylamino)ethylene (B1198057) as the reductant and FeBr2 and NaI as additives, also achieves selective cross-coupling. chemrxiv.org

| Catalyst System | Reductant | Additives | Substrate 1 | Substrate 2 | Outcome |

| NiBr2/terpyridine | Zn | - | Aryl bromide | 2-Chloropyridine | In situ formation of aryl-zinc intermediate followed by coupling |

| NiBr2/bipyridine | TDAE | FeBr2, NaI | Aryl bromide | 2-Chloropyridine | Selective cross-coupling |

| NiBr2•3H2O/bathophenanthroline | Mn⁰ | - | 2-Chloropyridine | Alkyl bromide | Synthesis of 2-alkylated pyridines |

Other Transition Metal-Catalyzed Processes

Beyond nickel, other transition metals like copper and cobalt have also been effectively utilized to mediate C-C bond-forming reactions involving pyridyl organozinc reagents.

Copper-Mediated Conjugate Additions

Copper-catalyzed reactions are well-established for their ability to facilitate the 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds. While specific examples detailing the use of this compound in copper-mediated conjugate additions are not extensively documented in the provided context, the general reactivity of organozinc reagents in such transformations is a cornerstone of organic synthesis. These reactions typically proceed with high regioselectivity, leading to the formation of β-substituted carbonyl compounds.

Cobalt-Catalyzed Functionalizations

Cobalt catalysis offers a cost-effective and efficient method for various cross-coupling reactions. A notable application is the cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. nih.gov A catalytic system comprising 5 mol% CoCl2 and 10 mol% isoquinoline (B145761) has proven effective for this transformation, yielding polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives. nih.gov This highlights the potential for cobalt catalysts to be employed in reactions involving heteroaryl zinc reagents like this compound to couple with a range of electrophilic partners.

Decarboxylative Cross-Coupling Applications

Decarboxylative cross-coupling has gained prominence as a powerful strategy for C-C bond formation, utilizing carboxylic acids or their salts as readily available and stable coupling partners. In this type of reaction, a carboxyl group is extruded as carbon dioxide, leading to the formation of a new C-C bond. Copper-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl iodides and bromides has been reported, demonstrating the feasibility of using this approach to form aryl-aryl bonds. nih.gov While the direct application of this compound in a decarboxylative coupling is not explicitly detailed, the principles of this methodology suggest a potential pathway where a pyridylcarboxylic acid could be coupled with various partners.

Tandem Reactions Involving In Situ Generated Organozinc Reagents

The in situ generation of organozinc reagents followed by their immediate participation in a subsequent reaction, known as a tandem or one-pot process, offers significant advantages in terms of operational simplicity and efficiency. This approach avoids the isolation and purification of potentially sensitive organometallic intermediates. The formation of this compound can be achieved in situ from the corresponding halide, and this freshly generated reagent can then be directly engaged in a cross-coupling reaction. For example, the nickel-catalyzed cross-electrophile coupling of heteroaryl chlorides and aryl bromides often involves the in situ formation of an aryl-zinc intermediate from the aryl bromide, which then couples with the heteroaryl chloride. chemrxiv.org This strategy streamlines the synthetic process and is a testament to the utility of in situ generated organozinc reagents in modern organic synthesis.

Stability and Handling Considerations in Academic Research

Factors Influencing the Stability of Pyridylzinc Bromides in Solution and Solid State

The stability of pyridylzinc bromides, including the 4-chloro-3-pyridyl derivative, is a multifactorial issue, influenced by its physical state (solid or in solution) and its chemical environment.

In solution, the choice of solvent plays a pivotal role. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used for the formation and reaction of organozinc reagents. organic-chemistry.org The stability of these reagents in solution is often enhanced by the presence of inorganic salts, such as lithium chloride (LiCl). organic-chemistry.org LiCl is believed to facilitate the solubilization of the organozinc species by breaking down zinc salt aggregates, thereby preventing precipitation and decomposition. nih.gov The nature of the solvent and the presence of such salts can significantly impact the Schlenk equilibrium, which governs the distribution of species in solution. wikipedia.orgresearchgate.net

In the solid state, pyridylzinc bromides are generally more stable than when in solution, though they remain sensitive to moisture and air. wikipedia.orgnih.gov The thermal stability of related metal-pyridine complexes has been studied, indicating that decomposition pathways are influenced by the nature of the ligands and the metal halide. rsc.orgscirp.org For instance, the thermal decomposition of pyridine (B92270) N-oxide complexes of zinc(II) halides has been shown to result in the loss of the pyridine ligand at elevated temperatures. rsc.orgscirp.org While not directly analogous, this suggests that the pyridine ring itself can be a point of lability under thermal stress. The presence of substituents on the pyridine ring, such as the chloro group in (4-Chloropyridin-3-yl)Zinc bromide, can also influence the electronic properties and, consequently, the stability of the C-Zn bond.

Key factors influencing stability are summarized in the table below:

| Factor | Influence on Stability | Relevant Research Findings |

| Solvent | Polar aprotic solvents like THF are preferred for dissolution and reaction. organic-chemistry.org | The choice of solvent can affect the aggregation state and reactivity of the organozinc reagent. researchgate.net |

| Inorganic Salts | LiCl significantly enhances the rate of formation and stability in solution by breaking up aggregates. organic-chemistry.orgnih.gov | The presence of LiCl allows for the preparation of a broad range of functionalized aryl- and heteroarylzinc reagents in high yields at moderate temperatures. organic-chemistry.org |

| Temperature | Lower temperatures generally favor stability, preventing decomposition. | Thermal decomposition of related metal-pyridine complexes shows ligand loss at higher temperatures. rsc.orgscirp.org |

| Atmosphere | Organozinc reagents are sensitive to moisture and oxygen, requiring inert atmosphere techniques for handling. wikipedia.org | Exposure to air can lead to decomposition, although some solid reagents exhibit moderate air stability for short periods. nih.govorganic-chemistry.org |

| Physical State | Solid-state reagents are generally more stable for storage than solutions. nih.gov | Solid 2-pyridylzinc pivalates are indefinitely stable under an inert atmosphere. nih.gov |

Strategies for Enhancing Reagent Stability for Laboratory and Scaled Synthesis

Given the inherent sensitivities of pyridylzinc bromides, several strategies have been developed to enhance their stability, thereby facilitating their use in both laboratory and larger-scale synthetic applications.

One successful approach is the conversion of the organozinc halide to a more stable solid form. For instance, the formation of organozinc pivalates has been shown to produce free-flowing solids that are significantly more stable than their halide counterparts. nih.govacs.org These pivalate (B1233124) reagents can be handled in the air for brief periods with minimal degradation and are stable for extended periods when stored under an inert atmosphere. nih.govacs.org This strategy has been successfully applied to the synthesis of solid 2-pyridylzinc reagents, which exhibit excellent functional group tolerance in subsequent reactions. nih.govacs.org

Another strategy involves the use of stabilizing ligands. The addition of ligands such as 1,4-dioxane (B91453) can lead to the formation of solid, ligand-stabilized organozinc halide complexes. nih.govorganic-chemistry.org These complexes have demonstrated improved air stability and are competent nucleophiles in cross-coupling reactions. nih.govorganic-chemistry.org The ligand is thought to coordinate to the zinc center, providing a more stable coordination sphere and protecting the reactive C-Zn bond from decomposition pathways.

The following table outlines strategies for enhancing the stability of pyridylzinc reagents:

| Strategy | Description | Advantages |

| Formation of Solid Pivalates | Conversion of the organozinc bromide to the corresponding pivalate salt, which precipitates as a solid. nih.govacs.org | - Enhanced air and moisture stability.- Easy to handle and weigh.- Indefinite stability under inert atmosphere. nih.gov |

| Ligand Stabilization | Addition of a coordinating ligand, such as 1,4-dioxane, to form a stable, solid complex. nih.govorganic-chemistry.org | - Improved air stability of the organozinc halide.- The solid complex can be isolated and stored. |

| Use of Co-solvents/Additives | Employing additives like LiCl during the synthesis to ensure complete formation and solubilization. organic-chemistry.org | - Prevents precipitation and decomposition in solution.- Leads to higher yields and more reliable reactions. organic-chemistry.org |

Advantages of In Situ Generation and Direct Utilization in Research Settings

To circumvent the challenges associated with the isolation and storage of sensitive organozinc reagents, in situ generation followed by direct utilization in a subsequent reaction is a widely adopted and highly advantageous strategy in research settings. wikipedia.orgsciencemadness.org This "one-pot" approach offers several benefits. numberanalytics.comquora.comwikipedia.orgnih.gov

This approach also leads to a reduction in reaction time and waste generation, as it eliminates the need for multiple reaction setups and purification steps. numberanalytics.comquora.com From a practical standpoint, it simplifies the experimental workflow. quora.com The Barbier reaction is a classic example of a one-pot process where an organozinc reagent is generated in the presence of the electrophile. sciencemadness.orglibretexts.org This principle is broadly applicable to the use of functionalized organozinc reagents in cross-coupling reactions.

The direct utilization of the crude solution of the organozinc reagent is often well-tolerated in subsequent reactions. For example, the presence of salts like magnesium bromide (from a Grignard precursor) or lithium chloride (used as an additive) in the crude mixture does not typically interfere with palladium-catalyzed cross-coupling reactions. reddit.com In fact, as mentioned, LiCl can be beneficial. organic-chemistry.org

The benefits of in situ generation are summarized below:

| Advantage | Description | Implication for Research |

| Avoids Isolation of Unstable Intermediates | The organozinc reagent is generated and used in the same reaction vessel without being isolated. quora.com | Minimizes decomposition and increases overall yield. |

| Increased Efficiency | Reduces the number of synthetic steps, reaction time, and the amount of solvent and reagents used. numberanalytics.com | More streamlined and economical synthetic route. |

| Simplified Workflow | Eliminates the need for purification and handling of the sensitive organozinc compound. quora.com | Reduces the complexity of the experiment and potential for error. |

| Compatibility with One-Pot Procedures | The in situ generated reagent can be directly used in subsequent transformations like Negishi or Suzuki-Miyaura cross-coupling reactions. sciencemadness.org | Enables the construction of complex molecules in a single, efficient operation. |

Advanced Characterization Techniques for Organozinc Species in Mechanistic Studies

Spectroscopic Methods for Elucidating Organozinc Intermediate Structures

A variety of spectroscopic techniques are indispensable for the structural characterization of organozinc compounds. researchgate.net These methods provide detailed information about bonding, aggregation states, and the coordination environment of the zinc center, which are crucial for understanding their reactivity. uni-muenchen.deuu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for studying organozinc species in solution. nih.gov 1H and 13C NMR provide information about the organic framework of the molecule, while more specialized techniques are needed to probe the metal center. uu.nl Although 67Zn NMR is possible, its application is limited due to the low natural abundance and quadrupolar nature of the 67Zn isotope. uu.nl However, NMR is widely used to monitor the formation of organozinc reagents from organic halides and zinc metal, providing kinetic data and insights into solvent effects. nih.gov For instance, the upfield shift of proton signals upon formation of an organozinc species can be indicative of successful synthesis. nih.gov Multinuclear NMR, including 31P NMR for phosphine-containing complexes, is also a powerful method for studying these compounds. libretexts.orge-bookshelf.de

X-ray Crystallography offers unambiguous, atom-level detail of the solid-state structure of organozinc compounds. researchgate.net It has been instrumental in characterizing the structures of various organozinc derivatives, revealing details about coordination complexes and intramolecular interactions. researchgate.net While obtaining suitable crystals of reactive intermediates like (4-Chloropyridin-3-yl)Zinc bromide can be challenging, the structural data from stable analogues provide invaluable insights into bonding and geometry. uu.nl

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), has emerged as a powerful tool for detecting and characterizing charged organozinc species in solution. uni-muenchen.denih.gov ESI-MS can identify various zincate anions and organozinc cations, shedding light on aggregation equilibria and the influence of additives like lithium salts. uni-muenchen.de However, it's important to note that MS preferentially detects charged species, which may not always represent the most abundant neutral species in solution. nih.gov

X-ray Absorption Spectroscopy (XAS) provides information about the local coordination environment and electronic structure of the zinc atom in both solution and solid states. chemrxiv.orgnih.gov Techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) can be used to determine bond distances and coordination numbers, offering a complementary perspective to other spectroscopic methods. nih.govresearchgate.net

Table 1: Spectroscopic Techniques for Organozinc Characterization

| Technique | Information Obtained | Advantages | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Solution structure, kinetics, purity | Non-destructive, provides detailed structural information for organic part | 67Zn NMR is challenging, may not reflect solid-state structure |

| X-ray Crystallography | Solid-state structure, bond lengths, bond angles | Provides definitive structural data | Requires single crystals, may not represent solution structure |

| Mass Spectrometry | Identification of ionic species, aggregation states | High sensitivity, good for complex mixtures | Can be biased towards charged species, potential for fragmentation |

| X-ray Absorption Spectroscopy | Local coordination environment, oxidation state | Applicable to non-crystalline samples, element-specific | Requires synchrotron radiation source, data analysis can be complex |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes, functional groups | Can be used for in situ monitoring, complementary to other techniques | Interpretation can be complex, especially in mixtures |

In Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

The ability to monitor reactions in real-time without altering the reaction conditions is crucial for understanding reaction mechanisms and optimizing processes. spectroscopyonline.com In situ monitoring techniques provide a continuous stream of data on the concentration of reactants, products, and transient intermediates. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy , often utilizing an attenuated total reflectance (ATR) probe (ReactIR), is a widely used technique for real-time reaction monitoring. spectroscopyonline.comacs.org By tracking changes in the infrared spectrum, it is possible to follow the consumption of starting materials and the formation of products and intermediates. researchgate.net This technique is particularly useful for identifying functional group transformations throughout a reaction.

Raman Spectroscopy is another vibrational spectroscopy technique that can be used for in situ analysis. spectroscopyonline.com It is often complementary to IR spectroscopy, especially for symmetric vibrations and for reactions in aqueous media where water's strong IR absorbance can be problematic.

Online High-Performance Liquid Chromatography (HPLC) provides quantitative data on the composition of a reaction mixture over time. acs.org By automatically sampling, quenching, and analyzing reaction aliquots, online HPLC can provide detailed kinetic profiles for multiple components simultaneously. acs.org This technique has been successfully used in conjunction with ReactIR to monitor Negishi cross-coupling reactions, providing a comprehensive understanding of each stage of the reaction, from transmetalation to the final cross-coupling. acs.org

Fluorescence Microscopy has been employed as a highly sensitive method to observe organozinc intermediates on the surface of zinc metal during their formation. nih.govnih.gov By using fluorescently tagged organohalides, researchers can visualize the formation and behavior of surface-bound species that are not detectable by bulk analysis techniques like NMR. nih.gov This has provided critical insights into the mechanism of zinc activation and the role of additives. nih.gov

Table 2: In Situ Monitoring Techniques for Organozinc Reactions

| Technique | Principle | Typical Application | Data Obtained |

|---|---|---|---|

| ReactIR (FTIR) | Vibrational spectroscopy (Infrared absorption) | Monitoring functional group changes | Real-time concentration profiles of reactants, products, and intermediates |

| Raman Spectroscopy | Vibrational spectroscopy (Inelastic light scattering) | Complementary to IR, good for aqueous systems | Real-time structural information and concentration changes |

| Online HPLC | Chromatographic separation | Quantitative monitoring of reaction components | Time-course data for multiple species, kinetic profiles |

| Fluorescence Microscopy | Light emission from fluorescent probes | Visualization of surface-bound intermediates | Spatial and temporal information on surface reactions |

The application of these advanced characterization and in situ monitoring techniques provides a detailed picture of the complex solution behavior and reactivity of organozinc reagents like this compound. This understanding is fundamental to the development of more efficient and selective synthetic methodologies.

Comparative Analysis with Alternative Pyridyl Organometallic Reagents

Pyridyl Grignard Reagents: Comparative Reactivity and Functional Group Compatibility

Pyridyl Grignard reagents (Pyridyl-MgX) are readily prepared via the reaction of a halopyridine with magnesium metal. However, their high reactivity, while advantageous in some contexts, often leads to poor functional group tolerance and undesirable side reactions. nih.govresearchgate.net

Reactivity: Pyridyl Grignard reagents are highly reactive nucleophiles and strong bases. nih.govresearchgate.net This high reactivity can be a double-edged sword. While they readily participate in cross-coupling reactions, their basicity can lead to deprotonation of acidic functional groups in the substrate or the product, leading to complex reaction mixtures and reduced yields. masterorganicchemistry.com The inherent reactivity of the carbon-magnesium bond makes them incompatible with a wide range of functional groups, including esters, ketones, nitriles, and amides. masterorganicchemistry.com

Comparative Data: Pyridyl Grignard vs. Pyridyl Zinc Reagents

| Feature | Pyridyl Grignard Reagents | (4-Chloropyridin-3-yl)Zinc bromide |

| Reactivity | High | Moderate |

| Basicity | Strong | Weak |

| Functional Group Tolerance | Low (incompatible with esters, ketones, nitriles, amides) masterorganicchemistry.com | High (compatible with esters, ketones, nitriles, amides) nih.govnih.gov |

| Need for Protecting Groups | Often required masterorganicchemistry.com | Generally not required nih.gov |

| Side Reactions | Prone to side reactions and formation of by-products nih.govkoreascience.kr | Generally cleaner reactions nih.gov |

Pyridyl Organolithium Compounds: Advantages and Limitations in Transmetalation

Pyridyl organolithium compounds are another class of highly reactive organometallic reagents. They are often used to generate other organometallic species, including organozinc reagents, through a process called transmetalation. wikipedia.org

Advantages in Transmetalation: The primary advantage of using pyridyl organolithium compounds is their ability to undergo efficient transmetalation with zinc salts (e.g., ZnCl₂, ZnBr₂) to form the corresponding pyridyl organozinc reagents. wikipedia.org This two-step sequence allows for the in-situ generation of more tolerant organozinc species from readily available halopyridines. The high reactivity of the organolithium ensures complete conversion to the organozinc reagent. wikipedia.org

Limitations: The main limitation of pyridyl organolithium compounds is their extreme reactivity and basicity, which surpasses that of Grignard reagents. nih.gov This makes them highly intolerant to a wide range of functional groups and prone to undesired side reactions, such as nucleophilic addition to the pyridine (B92270) ring itself. nih.govnih.gov Their handling requires strictly anhydrous and inert conditions, making them less practical for large-scale synthesis. nih.gov Furthermore, the generation of pyridyllithium species from functionalized pyridines can be challenging due to competing side reactions. acs.org

Comparative Overview of Pyridyl Organolithium Reagents

| Aspect | Advantages | Limitations |

| Reactivity | Highly reactive, enabling efficient transmetalation. wikipedia.org | Extreme reactivity leads to low functional group tolerance and side reactions. nih.gov |

| Synthesis | Can be prepared from halopyridines. acs.org | Preparation can be complicated by side reactions. acs.org |

| Handling | Requires strict inert and anhydrous conditions. nih.gov | |

| Application | Useful for generating more stable organometallic reagents via transmetalation. wikipedia.org | Direct use in synthesis is limited by their high reactivity. nih.gov |

Pyridylboron Reagents (Boronic Acids and Trifluoroborates): Comparative Stability and Coupling Behavior

Pyridylboronic acids and their derivatives, such as trifluoroborates, are widely used in Suzuki-Miyaura cross-coupling reactions. They offer advantages in terms of stability and handling compared to organolithium and Grignard reagents. nih.govarkat-usa.org

Stability: Pyridylboronic acids are generally more stable than their Grignard and organolithium counterparts, allowing for easier handling and purification. arkat-usa.org However, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, a reaction that cleaves the carbon-boron bond. nih.govresearchgate.net This instability, often referred to as the "2-pyridyl problem," can lead to low yields in cross-coupling reactions. nih.govresearchgate.net Pyridyl trifluoroborates exhibit enhanced stability compared to the corresponding boronic acids, making them more robust coupling partners. nih.gov

Coupling Behavior: Pyridylboron reagents are effective partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov The reaction generally exhibits good functional group tolerance. However, the efficiency of the coupling can be highly dependent on the position of the boron substituent on the pyridine ring, with 2-pyridylboron reagents often giving poor results. nih.govresearchgate.net The use of specialized ligands and reaction conditions is often necessary to achieve high yields, particularly with challenging substrates. nih.gov

Comparative Stability and Reactivity of Pyridylboron Reagents

| Reagent Type | Stability | Coupling Behavior |

| Pyridylboronic Acids | Generally stable, but 2-pyridyl derivatives are prone to protodeboronation. nih.govarkat-usa.orgresearchgate.net | Effective in Suzuki-Miyaura coupling, but issues with 2-pyridyl substrates. nih.govresearchgate.net |

| Pyridyl Trifluoroborates | More stable than boronic acids. nih.gov | Robust coupling partners in Suzuki-Miyaura reactions. nih.gov |

| This compound | Generally stable in solution. nih.gov | Highly effective in Negishi coupling with broad substrate scope. nih.govnih.gov |

Pyridyltin Reagents: Scope and Toxicity Considerations

Pyridyltin reagents, or pyridylstannanes, are used in Stille cross-coupling reactions. They offer the advantage of being relatively stable to air and moisture. organic-chemistry.org

Scope: The Stille coupling using pyridylstannanes is a versatile method for forming carbon-carbon bonds and is compatible with a wide range of functional groups. organic-chemistry.org However, the reaction often requires harsh conditions, such as high temperatures, which can limit its applicability to sensitive substrates. organic-chemistry.org

Toxicity: A major drawback of organotin compounds is their high toxicity. organic-chemistry.org The tin byproducts generated during the reaction are often difficult to remove completely from the final product, which is a significant concern, especially in the synthesis of pharmaceutical compounds. This toxicity has led to a decline in the use of Stille couplings in favor of less toxic alternatives like Suzuki-Miyaura and Negishi couplings. organic-chemistry.org

Pyridylaluminum and Pyridylmanganese Reagents: Synthetic Utility and Unique Reactivities

Pyridylaluminum and pyridylmanganese reagents are less commonly used than the aforementioned organometallics but offer some unique reactivity profiles.

Pyridylaluminum Reagents: Arylaluminum reagents have been employed in cross-coupling reactions. However, their application to pyridyl systems has been somewhat limited, with 2-pyridylalanes showing lower yields compared to their 3-pyridyl counterparts. nih.gov

Pyridylmanganese Reagents: Organomanganese reagents are known for their high reactivity and are typically prepared from the corresponding organolithium or Grignard reagents. Their high reactivity can be beneficial in certain applications, but like Grignards and organolithiums, they often suffer from poor functional group tolerance.

Strategic Advantages of this compound in Specific Synthetic Applications

This compound, and pyridylzinc reagents in general, offer several strategic advantages over other pyridyl organometallic reagents, particularly in the synthesis of complex, functionalized molecules. nih.govnih.gov

High Functional Group Tolerance: Organozinc reagents are significantly more tolerant of functional groups such as esters, ketones, amides, and nitriles compared to their Grignard and organolithium counterparts. nih.govnih.gov This high chemoselectivity often obviates the need for protecting group strategies, leading to more efficient and atom-economical syntheses. nih.gov

Mild Reaction Conditions: Negishi cross-coupling reactions involving organozinc reagents typically proceed under mild conditions, often at room temperature. nih.gov This is in contrast to Stille couplings, which may require elevated temperatures. organic-chemistry.org The mild conditions are particularly advantageous when working with thermally sensitive substrates.

Direct Preparation: While transmetalation from organolithiums is a common method for preparing organozinc reagents, direct insertion of activated zinc into halopyridines offers a more direct and scalable route. koreascience.kr This avoids the handling of highly reactive and sensitive organolithium intermediates.

Overcoming the "2-Pyridyl Problem": While the focus here is on a 3-pyridylzinc reagent, it is noteworthy that organozinc reagents have been successfully employed to address the challenges associated with 2-pyridyl couplings, demonstrating their robustness. nih.gov

Future Research Directions for 4 Chloropyridin 3 Yl Zinc Bromide Chemistry

Development of More Sustainable and Green Synthetic Routes

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and sustainable processes. For (4-Chloropyridin-3-yl)Zinc bromide, research is anticipated to move beyond traditional batch syntheses in organic solvents towards greener alternatives that minimize waste, energy consumption, and the use of hazardous materials.

Key areas of development include:

Mechanochemical Synthesis: This solvent-free or low-solvent technique involves the use of mechanical force, such as ball milling, to initiate chemical reactions. The mechanochemical activation of zinc metal for the synthesis of organozinc reagents has been shown to be a promising green alternative to traditional solution-based methods. nih.gov Future work will likely focus on adapting this methodology for the direct synthesis of this compound from 3-bromo-4-chloropyridine (B1270894) and zinc, potentially in a one-pot fashion with subsequent cross-coupling reactions. nih.gov This approach would significantly reduce solvent waste and could lead to more energy-efficient processes.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. sigmaaldrich.comacs.org The development of flow-based methods for the preparation of this compound would enable its on-demand generation and immediate use in subsequent coupling reactions. sigmaaldrich.com This "just-in-time" production minimizes the handling and storage of this potentially sensitive reagent. Research in this area will likely explore the use of packed-bed reactors containing activated zinc for the continuous conversion of 3-bromo-4-chloropyridine. sigmaaldrich.com

Use of Greener Solvents: While some methods for generating organozinc reagents still rely on polar aprotic solvents, there is a push towards using more environmentally friendly options. acs.org Research into the synthesis of this compound in greener solvents, or even in water for certain applications like the Barbier-type reactions, represents a significant future direction. syrris.com

Expansion of Substrate and Reaction Scope in Complex Molecule Synthesis

A primary goal for the future application of this compound is to broaden its utility in the synthesis of increasingly complex and diverse molecular architectures. This involves expanding the range of compatible coupling partners and reaction types.

Future research will likely focus on:

Broadening the Scope of Negishi Cross-Coupling Reactions: While the Negishi coupling is a powerful tool for C-C bond formation, expanding the substrate scope for reactions involving this compound is crucial. acs.org This includes coupling with a wider variety of electrophiles, such as challenging heteroaryl halides, sterically hindered aryl halides, and alkyl halides. syrris.com The development of more robust and versatile catalyst systems will be key to achieving this.

Application in the Synthesis of Pharmaceutical Intermediates: The 4-chloropyridine (B1293800) motif is present in numerous pharmaceutical compounds. Future research will undoubtedly target the application of this compound in the efficient and scalable synthesis of key drug intermediates. This will involve demonstrating its utility in the late-stage functionalization of complex molecules, a critical step in drug discovery and development.

Development of Novel Tandem Reactions: The design of novel tandem or cascade reactions involving the in-situ generation and subsequent reaction of this compound could lead to highly efficient and atom-economical synthetic routes to complex pyridyl-containing compounds.

Continued Exploration of Advanced Mechanistic Insights and Rational Ligand Design

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for the rational design of improved synthetic protocols. This includes elucidating the role of the catalyst, ligands, and reaction conditions.

Key research areas include:

Advanced Mechanistic Studies: Detailed kinetic and computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the elementary steps of the Negishi cross-coupling reaction involving this compound. unchainedlabs.combohrium.com This includes understanding the oxidative addition, transmetalation, and reductive elimination steps, as well as the nature of the active catalytic species. sigmaaldrich.com Such studies can help to identify rate-limiting steps and potential side reactions, paving the way for more efficient and selective transformations.

Rational Ligand Design: The choice of ligand is critical for controlling the reactivity and selectivity of palladium-catalyzed cross-coupling reactions. nsf.gov Future research will focus on the rational design and synthesis of new ligands specifically tailored for reactions involving this compound. This may involve developing ligands that promote the coupling of challenging substrates, enhance catalyst stability and turnover numbers, or enable reactions to be performed under milder conditions. acs.org The development of ligands that allow for site-selective couplings on molecules with multiple reactive sites is also a significant area of interest.

Understanding the Role of Additives: The effect of additives, such as lithium salts, on the formation and reactivity of organozinc reagents is an area of active investigation. acs.org Further studies are needed to understand how these additives influence the aggregation state and reactivity of this compound, which could lead to improved reaction outcomes. acs.org

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of this compound chemistry with modern automation and high-throughput experimentation (HTE) platforms promises to accelerate the discovery of new reactions and the synthesis of novel compounds.

Future directions in this area include:

Automated Flow Synthesis: Combining the benefits of flow chemistry with full automation can enable the rapid and efficient synthesis of libraries of compounds derived from this compound. syrris.comrsc.org Automated flow systems can precisely control reaction parameters, allowing for systematic optimization and the exploration of a wide range of reaction conditions. syrris.com

High-Throughput Experimentation (HTE): HTE platforms, which allow for the parallel execution of hundreds or even thousands of reactions, are powerful tools for reaction discovery and optimization. purdue.eduyoutube.com The application of HTE to Negishi cross-coupling reactions involving this compound will enable the rapid screening of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for specific transformations. sigmaaldrich.com This approach can significantly accelerate the development of new synthetic methods.

Robotic Synthesis Platforms: The development of robotic platforms for automated synthesis, sometimes referred to as "chemputers," is revolutionizing the way chemical synthesis is performed. nsf.govphysicsworld.com These platforms can automate the entire synthetic workflow, from reagent dispensing to purification and analysis. The integration of this compound chemistry into these platforms will facilitate the autonomous synthesis of complex molecules and the generation of large datasets for machine learning-driven reaction prediction and optimization. researchgate.net

Q & A

Q. What are the established synthetic routes for (4-Chloropyridin-3-yl)Zinc bromide, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via direct insertion of zinc metal into the corresponding aryl halide (e.g., 4-chloro-3-iodopyridine) in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmospheres. Key parameters include:

- Temperature : 0–25°C to balance reactivity and side-product formation.

- Zinc Activation : Pre-treatment with 1,2-dibromoethane or trimethylsilyl chloride enhances reactivity .

- Purity : Use of freshly distilled solvents and exclusion of moisture improves yield (>75% reported in analogous organozinc syntheses) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the absence of residual halide precursors and quantify ligand coordination. For example, pyridyl protons appear as distinct doublets in δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion cluster [M-Br] for structural validation .

- X-ray Crystallography : Resolves bonding geometry (e.g., Zn–N bond lengths ~2.05 Å) and confirms tetrahedral coordination .

Q. How does the reactivity of this compound compare to other organozinc reagents?

- Methodological Answer : The 4-chloro substituent on the pyridine ring enhances electrophilicity, enabling regioselective cross-coupling (e.g., Negishi reactions). Comparative studies show:

- Transmetallation Efficiency : Higher than arylzinc bromides lacking electron-withdrawing groups due to increased Lewis acidity .

- Stability : Less air-sensitive than alkylzinc bromides but requires storage at –20°C under argon to prevent decomposition .

Advanced Research Questions

Q. What strategies mitigate challenges in using this compound for asymmetric catalysis?

- Methodological Answer :

- Ligand Design : Chiral bisoxazolines or phosphines (e.g., BINAP) improve enantioselectivity in C–C bond formations. For example, coupling with α,β-unsaturated ketones achieves up to 92% ee under Pd catalysis .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may compete for coordination sites. Balancing solvent polarity and ligand steric effects is critical .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in aqueous-phase reactions?

- Methodological Answer :

- pH Sensitivity : Hydrolysis occurs above pH 7, generating 4-chloropyridine and Zn(OH). Buffered systems (pH 4–6) using acetate or citrate extend stability .

- Thermal Degradation : TGA-DSC studies show decomposition initiates at 120°C, limiting high-temperature applications. In situ generation minimizes pre-reaction degradation .

Q. What computational methods validate the electronic structure and reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) models predict charge distribution (e.g., Zn charge +0.85) and transition-state geometries for cross-coupling reactions .

- COSMO-RS Simulations : Assess solvation effects on reactivity, aiding solvent selection for optimal kinetic control .

Q. How can contradictions in reported catalytic activity data be resolved?

- Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Residual THF or halides (detected via ICP-MS) can inhibit catalysis. Rigorous purification (e.g., sublimation) is advised .

- Substrate Scope : Activity varies with electrophile steric demand (e.g., aryl iodides > bromides). Standardized screening protocols (e.g., using 4-iodotoluene) improve reproducibility .

Safety and Environmental Considerations

Q. What protocols ensure safe handling and disposal of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|